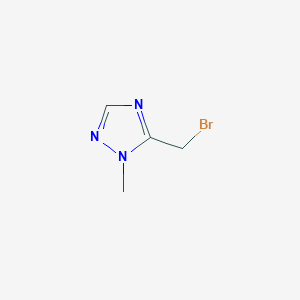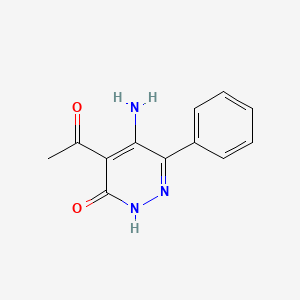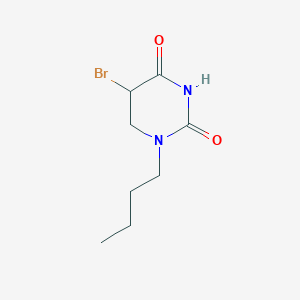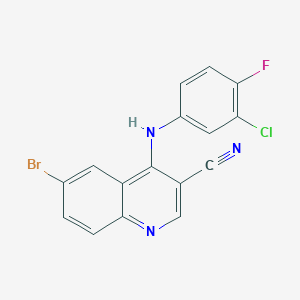
6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-aminoquinoline.
Bromination: The 4-aminoquinoline is then brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Nitrile Introduction: The nitrile group is introduced at the 3rd position through a reaction with a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-Aminoquinoline: A precursor in the synthesis of the compound.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics with a quinoline core.
Uniqueness
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is unique due to the presence of multiple halogen atoms, which can enhance its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the structure is not commonly found in other quinoline derivatives, making this compound a valuable subject for research.
特性
CAS番号 |
915369-04-9 |
|---|---|
分子式 |
C16H8BrClFN3 |
分子量 |
376.61 g/mol |
IUPAC名 |
6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H8BrClFN3/c17-10-1-4-15-12(5-10)16(9(7-20)8-21-15)22-11-2-3-14(19)13(18)6-11/h1-6,8H,(H,21,22) |
InChIキー |
IAAKBYQRKJXESB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C#N)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


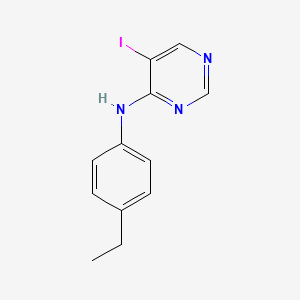
![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
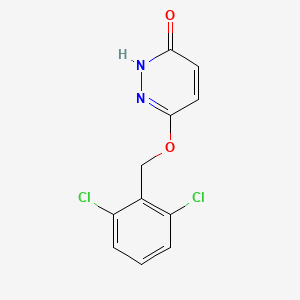
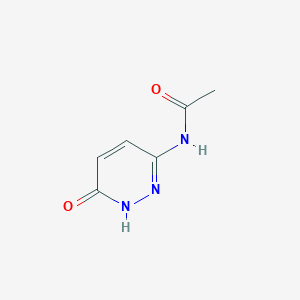
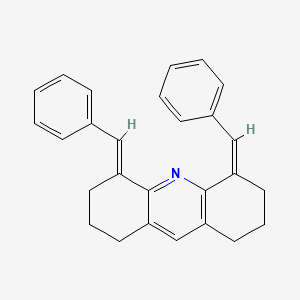
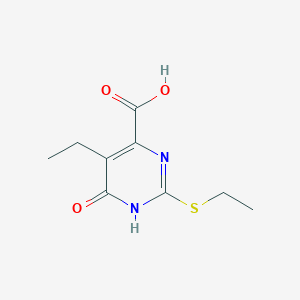
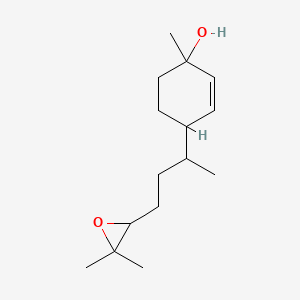
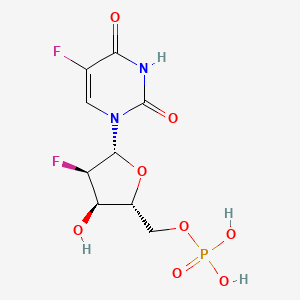

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
